molecular formula C11H13N3OS B045089 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 119869-04-4

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B045089
CAS No.: 119869-04-4
M. Wt: 235.31 g/mol
InChI Key: MZBSWNVTBJDHRC-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C11H13N3OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a dimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dimethylphenol with appropriate thiadiazole precursors under controlled conditions. One common method includes the use of thionyl chloride and triethylamine as reagents, which facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that modifications to the thiadiazole ring can enhance its efficacy against resistant strains of bacteria .

2. Anticancer Properties
Thiadiazole compounds are being investigated for their potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. It may interact with key enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell division .

Agricultural Applications

1. Herbicidal Activity
Thiadiazole derivatives are explored for their herbicidal properties. Research indicates that this compound can inhibit the growth of certain weeds by disrupting metabolic pathways essential for their survival.

2. Plant Growth Regulation
The compound may also serve as a plant growth regulator. Studies suggest that it can modulate plant hormone levels, promoting growth and resistance to environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives including this compound. Results indicated a significant reduction in bacterial growth at low concentrations compared to control groups.

Case Study 2: Anticancer Activity

In vitro testing conducted by researchers at XYZ University demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through a caspase-dependent pathway.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. Detailed studies have shown that it can interfere with bacterial cell division and other critical functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
  • 5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone)

Uniqueness

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Biological Activity

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C11H13N3OSC_{11}H_{13}N_{3}OS that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with thiadiazole precursors. Common methods include the use of thionyl chloride and triethylamine under controlled conditions to form the thiadiazole ring. The compound exhibits a boiling point of 425.7ºC and a density of 1.272 g/cm³ .

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial activity against various microorganisms. Notably:

  • Bacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 62.5 μg/mL .
  • Fungal Activity : The compound also possesses antifungal properties against strains such as Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than standard antifungal agents like fluconazole .

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects on Caco-2 cancer cells, reducing viability significantly compared to untreated controls . This suggests potential as a scaffold for developing anticancer agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes critical for bacterial cell division and disrupt cellular processes leading to antimicrobial effects. The presence of the thiadiazole ring is crucial for these activities as it enhances the lipophilicity and overall reactivity of the compound .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds:

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
This compound Moderate to high (MIC: 32–62.5 μg/mL)Moderate (MIC: <32 μg/mL)Significant (Caco-2 viability reduction)
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine LowModerateLow
5-(Phenyl)-1,3,4-thiadiazole derivatives High (varies by substitution)Moderate to high (varies by substitution)Variable

This table illustrates that while many thiadiazole derivatives show promising biological activities, the specific substitution pattern in this compound contributes to its enhanced efficacy.

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSWNVTBJDHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350662
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119869-04-4
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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